molecular formula C8H7ClFNO B1363741 2-chloro-N-(2-fluorophenyl)acetamide CAS No. 347-66-0

2-chloro-N-(2-fluorophenyl)acetamide

Cat. No.: B1363741
CAS No.: 347-66-0
M. Wt: 187.6 g/mol
InChI Key: YHJYFDQKFJQLNL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2-chloro-N-(2-fluorophenyl)acetamide” is a chemical compound with the molecular formula C8H7ClFNO . It has a molecular weight of 187.599 . This compound belongs to the class of organic compounds known as phenylacetamides .


Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the InChI code: 1S/C8H7ClFNO/c9-5-8(12)11-7-3-1-6(10)2-4-7/h1-4H,5H2,(H,11,12) . This indicates the presence of a chlorine atom, a fluorine atom, and an acetamide group attached to a phenyl ring .

Scientific Research Applications

Pesticidal Applications

A study has characterized derivatives of N-aryl-2,4-dichlorophenoxyacetamide, including compounds similar to 2-chloro-N-(2-fluorophenyl)acetamide, for their potential as pesticides. X-ray powder diffraction was used to analyze these compounds, suggesting their applicability in pest control (Olszewska, Pikus, & Tarasiuk, 2008).

Antimicrobial Activity

The antimicrobial activity of sulfide and sulfone derivatives of 4-(2-chloro-4-fluorophenyl)-1,3-thiazol-2-amine/acetamide was investigated. The synthesized compounds showed promising activity against both Gram-negative and Gram-positive bacteria, as well as fungi (Badiger, Mulla, Khazi, & Khazi, 2013).

Thrombin Inhibition

2-(2-Chloro-6-fluorophenyl)acetamides have been identified as potent thrombin inhibitors. These compounds, with specific substituents, demonstrated significant inhibition of thrombin, an enzyme involved in blood coagulation (Lee et al., 2007).

Anti-inflammatory Activity

Derivatives of N-(3-chloro-4-flurophenyl)-2-(5-((3-(4-hydroxy-2, 2-dimethyl-2,3-dihydrobenzofuran-5-yl)-1-phenyl-1H-pyrazol-4-yl) methylene)-4-oxo-2-thioxothiazolidin-3-yl) acetamide have been synthesized and shown significant anti-inflammatory activity. This highlights their potential therapeutic applications in inflammation-related conditions (Sunder & Maleraju, 2013).

Antibacterial Potential Against K. pneumoniae

The compound 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide has been shown to have effective antibacterial activity against Klebsiella pneumoniae, a pathogenic bacterium. The study also suggested that the presence of the chloro atom in the compound enhances its antibacterial effectiveness (Cordeiro et al., 2020).

Herbicidal Activity

The compound acetochlor, a chloroacetamide herbicide, is used in agriculture for controlling weeds. Studies have shown its effective herbicidal activity and its behavior in environmental contexts, such as soil and water systems (Banks & Robinson, 1986).

Properties

IUPAC Name

2-chloro-N-(2-fluorophenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClFNO/c9-5-8(12)11-7-4-2-1-3-6(7)10/h1-4H,5H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHJYFDQKFJQLNL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)CCl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50364109
Record name 2-chloro-N-(2-fluorophenyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50364109
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

347-66-0
Record name 2-Chloro-N-(2-fluorophenyl)acetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=347-66-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-chloro-N-(2-fluorophenyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50364109
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-chloro-N-(2-fluorophenyl)acetamide
Reactant of Route 2
Reactant of Route 2
2-chloro-N-(2-fluorophenyl)acetamide
Reactant of Route 3
Reactant of Route 3
2-chloro-N-(2-fluorophenyl)acetamide
Reactant of Route 4
Reactant of Route 4
2-chloro-N-(2-fluorophenyl)acetamide
Reactant of Route 5
Reactant of Route 5
2-chloro-N-(2-fluorophenyl)acetamide
Reactant of Route 6
Reactant of Route 6
2-chloro-N-(2-fluorophenyl)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.